molecular formula C29H33NO5 B609872 Pd-1/pd-l1 inhibitor 1

Pd-1/pd-l1 inhibitor 1

Numéro de catalogue: B609872
Poids moléculaire: 475.6 g/mol
Clé InChI: ZBOYJODMIAUJHH-SANMLTNESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PD-1/PD-L1 Inhibitor 1 is a small molecule inhibitor designed to block the interaction between PD-1 (Programmed Cell Death Protein 1) and PD-L1 (Programmed Death-Ligand 1), a critical immune checkpoint pathway exploited by tumors to evade immune surveillance. The inhibitor demonstrates high potency with an IC50 of 6 nM in a cell-free HTRF assay, indicating strong binding affinity . Its chemical structure, (2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid (molecular weight: 475.86), enables targeted disruption of PD-1/PD-L1 signaling without requiring antibody-mediated mechanisms .

Méthodes De Préparation

Synthetic Preparation of PD-1/PD-L1 Inhibitor 1

Design and Synthesis of Indane-Based Small-Molecule Inhibitors

The foundational work on this compound originates from a series of indane derivatives designed to block the PD-1/PD-L1 interaction. A study by Zhang et al. (2023) synthesized 31 indane compounds, optimizing steric and electronic properties to enhance binding affinity . The core structure features a conformationally restricted (S)-indane scaffold, which demonstrated superior inhibitory activity compared to its (R)-enantiomer .

Key Synthetic Steps :

  • Core Indane Formation : The indane backbone was constructed via Friedel-Crafts alkylation, followed by chiral resolution to isolate the (S)-enantiomer.

  • Side-Chain Functionalization : Substituents such as sulfonamide and carboxamide groups were introduced at the C3 position to improve hydrophobicity and hydrogen-bonding interactions with PD-L1 .

  • Final Coupling Reactions : Amide bond formation between the indane core and aromatic side chains was achieved using EDC/HOBt coupling, yielding target compounds in 45–78% isolated yield .

Optimization and Structure-Activity Relationship (SAR)

SAR studies highlighted the critical role of a 4-carboxybenzyl group at the C3 position, which enhanced binding to PD-L1 by forming salt bridges with Lys124 and Arg125 residues . Compound D3 (a representative indane derivative) exhibited an IC50 of 0.89 μM in a PD-1/PD-L1 blockade assay, outperforming earlier analogs .

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Purified this compound was analyzed using reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). The compound eluted at 12.3 min with >98% purity .

Mass Spectrometry (MS)

High-resolution MS confirmed the molecular ion [M+H]+ at m/z 438.2012 (calculated 438.2008 for C24H27N3O4S), validating the synthetic product .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6) revealed characteristic peaks: δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH), and 3.12 (s, 3H, SO2CH3) .

Biological Evaluation Protocols

In Vitro PD-1/PD-L1 Blockade Assay

The inhibitory activity of this compound was assessed using a competitive ELISA:

ParameterDetail
PD-L1 Protein Recombinant human PD-L1 (residues 18–133)
Detection HRP-conjugated anti-PD-1 antibody (ECL substrate)
IC50 Calculation Nonlinear regression analysis of dose-response curves

Cell-Based Apoptosis Assay

A protocol from GLPBio evaluated BMS-1 in murine alveolar macrophages (MH-S cells) :

ParameterDetail
Cell Treatment 1 μM BMS-1 + 10 ng/mL LPS for 72 hours
Apoptosis Measurement Annexin V/PI staining via flow cytometry
Outcome BMS-1 reduced LPS-induced apoptosis by 62% (p < 0.01)

Data Tables

Table 1: Synthetic Yields and Activity of Indane Derivatives

CompoundSubstituent (R)Yield (%)IC50 (μM)
D1-SO2CH3582.45
D3-SO2NH2670.89
D7-COOCH3455.12

Table 2: HPLC Parameters for this compound

ColumnMobile PhaseFlow RateRetention TimePurity (%)
C18 (250 mm)Acetonitrile/H2O + TFA1.0 mL/min12.3 min98.5

Analyse Des Réactions Chimiques

Types de réactions

BMS-1 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des dérivés aminés ou alcooliques .

Applications De Recherche Scientifique

Cancer Types Treated

PD-1/PD-L1 inhibitors have been approved for use in several cancers, including:

  • Melanoma
  • Non-Small Cell Lung Cancer
  • Renal Cell Carcinoma
  • Bladder Cancer
  • Hodgkin Lymphoma

These inhibitors are often used as monotherapy or in combination with other treatments to improve overall survival rates and progression-free survival .

Clinical Trials and Outcomes

Numerous clinical trials have evaluated the efficacy of PD-1/PD-L1 inhibitors. Key findings include:

Trial NameCancer TypeTreatment DetailsOverall Survival Improvement
KEYNOTE-042Non-Small Cell Lung CancerPembrolizumab vs. chemotherapySignificant
CheckMate 057Renal Cell CarcinomaNivolumab vs. everolimusImproved
CheckMate 017Squamous NSCLCNivolumab vs. docetaxelEnhanced

These trials demonstrate varying degrees of effectiveness depending on the cancer type and prior treatments .

Case Study 1: Renal Cell Carcinoma

A patient with clear cell renal cell carcinoma initially treated with an anti-PD-L1 combination therapy showed stable disease for 15 months but later progressed. Upon switching to nivolumab (a PD-1 inhibitor), the patient experienced disease progression again, highlighting the challenges of resistance in some patients .

Case Study 2: Myocardial Damage Recovery

In another case involving squamous non-small cell lung carcinoma, a patient developed cardiotoxicity after treatment with a PD-1 inhibitor (tislelizumab). After switching to a PD-L1 inhibitor (sugemalimab), the patient's cardiac function improved significantly without further adverse effects, suggesting potential benefits of switching between different checkpoint inhibitors .

Research Findings

Recent studies have focused on understanding the binding mechanisms and resistance pathways associated with PD-1/PD-L1 inhibitors:

  • Binding Mechanism : Computational analyses have shown that specific compounds can inhibit the PD-1/PD-L1 interaction effectively at varying concentrations, contributing to the development of new therapeutic agents .
  • Resistance Mechanisms : Research indicates that tumor microenvironment factors and genetic mutations can lead to resistance against PD-1/PD-L1 therapies. Identifying biomarkers for predicting response remains an active area of investigation .

Mécanisme D'action

BMS-1 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1. This blockade restores the activity of T-cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on tumor cells. The inhibition of this pathway enhances the immune system’s ability to eliminate cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar PD-1/PD-L1 Inhibitors

Structural and Mechanistic Differences

PD-1/PD-L1 Inhibitor 1 belongs to the non-peptide small molecule class, distinguishing it from mAbs (e.g., pembrolizumab, nivolumab) and other inhibitor types such as peptides or macrocyclic compounds . Key comparisons include:

Parameter This compound Anti-PD-1 mAbs (e.g., Pembrolizumab) Macrocyclic Inhibitors (e.g., BMS-202) Natural Compounds (e.g., Kaempferol Glycosides)
Class Small molecule Monoclonal antibody Macrocyclic compound Flavonoid glycoside
IC50 (PD-1/PD-L1 Blockade) 6 nM (HTRF assay) 0.2–1.3 nM (cell-based assays) 10–50 nM 87.93 µg/mL (IC50 for Kaempferol 7-O-rhamnoside)
Administration Oral (potential) Intravenous Intravenous/oral Oral (preclinical)
Molecular Weight 475.86 Da ~150 kDa ~500–800 Da ~448 Da

Key Insights :

  • Potency: While mAbs exhibit lower IC50 values, this compound’s small size may improve tumor penetration and reduce immunogenicity .
  • Mechanism : Unlike mAbs that sterically block PD-1/PD-L1 binding, small molecules like Inhibitor 1 may induce conformational changes in PD-L1, promoting dimerization and functional inhibition .

Efficacy in Preclinical and Clinical Settings

Tumor Response Rates

  • Anti-PD-1 mAbs : In advanced NSCLC, pembrolizumab achieves an objective response rate (ORR) of 19–45%, depending on PD-L1 expression .
  • Combination Therapies : this compound’s compatibility with chemotherapy is under investigation, mirroring trends seen with mAbs. For example, combining atezolizumab (anti-PD-L1) with carboplatin increased ORR to 49% in triple-negative breast cancer .

Biomarker Dependency

  • PD-L1 Expression: Inhibitor 1’s efficacy, like mAbs, may correlate with PD-L1 levels. In cervical cancer, PD-L1 CPS ≥1 correlates with higher ORR (4.14× vs. CPS <1) in PD-1 inhibitor monotherapy .
  • Tumor Mutational Burden (TMB) : High TMB predicts better responses to PD-1/PD-L1 inhibitors across classes, though this is less studied for small molecules .

Immune-Related Adverse Events (irAEs)

  • This compound : Preclinical data suggest lower incidence of severe irAEs compared to mAbs, possibly due to reduced systemic immune activation .
  • Anti-PD-1 mAbs : Grade 3–5 toxicities occur in 13% of NSCLC patients, including pneumonitis and colitis .

Organ-Specific Toxicity

  • Hepatotoxicity : PD-1 inhibitors show higher liver toxicity (5.2%) vs. PD-L1 inhibitors (3.1%) in meta-analyses .
  • Cardiotoxicity : Rare but severe events (e.g., myocarditis) are reported with mAbs, though data for small molecules are lacking .

Pharmacokinetic and Pharmacodynamic Advantages

  • Half-Life : Small molecules like Inhibitor 1 have shorter half-lives (hours vs. weeks for mAbs), enabling flexible dosing .
  • Tumor Penetration : Inhibitor 1’s low molecular weight enhances diffusion into poorly vascularized tumors, a limitation for mAbs .

Activité Biologique

The PD-1/PD-L1 pathway plays a crucial role in the regulation of immune responses, particularly in the context of cancer. PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, while PD-L1 (Programmed Cell Death Ligand 1) is its primary ligand, found on various cells, including tumor cells. The interaction between PD-1 and PD-L1 inhibits T cell activation and promotes immune tolerance, enabling cancer cells to evade immune detection. Inhibiting this pathway has emerged as a significant strategy in cancer immunotherapy.

The biological activity of PD-1/PD-L1 inhibitors revolves around blocking the interaction between PD-1 and PD-L1, thereby enhancing T cell activation and promoting anti-tumor immunity. This blockade can lead to:

  • Increased T cell proliferation : By inhibiting the PD-1 signaling pathway, T cells can proliferate more effectively.
  • Enhanced cytokine production : The blockade facilitates greater production of cytokines like interferon-gamma (IFN-γ), which are crucial for anti-tumor responses.
  • Tumor cell clearance : Enhanced T cell activity results in improved tumor cell recognition and elimination by the immune system .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of PD-1/PD-L1 inhibitors across various cancers. For instance, a multicenter analysis revealed modest antitumor activity in metastatic clear cell renal cell carcinoma (ccRCC) with objective response rates varying based on tumor characteristics and prior treatments .

Case Studies

Case Study 1 : A 54-year-old male with metastatic ccRCC initially treated with an anti-PD-L1 combination showed stable disease for 15 months before experiencing progression. Upon switching to nivolumab (a PD-1 inhibitor), he continued to receive treatment despite progressive disease .

Case Study 2 : Another patient, a 67-year-old male with similar ccRCC characteristics, also experienced stable disease with anti-PD-L1 therapy but progressed after transitioning to nivolumab monotherapy after a brief period .

Research Findings

Recent studies have focused on understanding the binding mechanisms and potential new inhibitors for the PD-1/PD-L1 axis. For example:

  • Binding Affinity Studies : A compound named ZINC12529904 inhibited approximately 40% of the PD-1/PD-L1 interaction at a concentration of 100 nM in binding assays .
  • Computational Insights : Advanced computational models have elucidated the dynamic stability of PD-L1 interactions, highlighting potential new therapeutic agents that could enhance the efficacy of existing treatments .

Adverse Effects

While PD-1/PD-L1 inhibitors are generally well-tolerated, they can lead to immune-related adverse events (irAEs). Common irAEs include:

  • Skin reactions (pruritus, rash)
  • Gastrointestinal issues (diarrhea)
  • Endocrine dysfunctions (e.g., thyroid abnormalities) .

Summary Table of Research Findings

StudyCancer TypeTreatmentResponse RateNotes
ccRCCAnti-PD-L1 + NivolumabStable DiseaseProgressive disease after switch
VariousPD-1/PD-L1 InhibitorsModest ActivityMulticenter pooled analysis
PreclinicalZINC1252990440% inhibitionBinding assay results

Propriétés

IUPAC Name

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOYJODMIAUJHH-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.